4-Bromophenyl 4-formylbenzenesulfonate
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Overview
Description
4-Bromophenyl 4-formylbenzenesulfonate is an organic compound with the molecular formula C13H9BrO4S. It is characterized by the presence of a bromophenyl group and a formylbenzenesulfonate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenyl 4-formylbenzenesulfonate typically involves the reaction of 4-bromophenol with 4-formylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl 4-formylbenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: 4-Bromophenyl 4-carboxybenzenesulfonate.
Reduction: 4-Bromophenyl 4-hydroxybenzenesulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromophenyl 4-formylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving sulfonate groups.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Bromophenyl 4-formylbenzenesulfonate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the bromophenyl group can undergo electrophilic aromatic substitution. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl 4-bromobenzoate: Similar in structure but with a bromobenzoate group instead of a formylbenzenesulfonate group.
4-Bromophenyl 4-hydroxybenzenesulfonate: Similar but with a hydroxy group instead of a formyl group.
Uniqueness
4-Bromophenyl 4-formylbenzenesulfonate is unique due to the presence of both a bromophenyl group and a formylbenzenesulfonate group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.
Properties
CAS No. |
106939-97-3 |
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Molecular Formula |
C13H9BrO4S |
Molecular Weight |
341.18 g/mol |
IUPAC Name |
(4-bromophenyl) 4-formylbenzenesulfonate |
InChI |
InChI=1S/C13H9BrO4S/c14-11-3-5-12(6-4-11)18-19(16,17)13-7-1-10(9-15)2-8-13/h1-9H |
InChI Key |
GAWCUPSYZKFMTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)S(=O)(=O)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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